An In-depth Technical Guide on 5-[4-(Methylthio)phenyl]-1H-tetrazole (CAS 138689-79-9)
An In-depth Technical Guide on 5-[4-(Methylthio)phenyl]-1H-tetrazole (CAS 138689-79-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[4-(Methylthio)phenyl]-1H-tetrazole is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural features, comprising a phenyl ring substituted with a methylthio group and a tetrazole ring, make it a valuable scaffold for the synthesis of novel bioactive molecules. The tetrazole moiety is a well-known bioisostere of the carboxylic acid group, often employed to enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the available scientific information on 5-[4-(Methylthio)phenyl]-1H-tetrazole, focusing on its synthesis, potential therapeutic applications, and physicochemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of 5-[4-(Methylthio)phenyl]-1H-tetrazole is presented in the table below.
| Property | Value |
| CAS Number | 138689-79-9 |
| Molecular Formula | C₈H₈N₄S |
| Molecular Weight | 192.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Synthesis
The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through the [3+2] cycloaddition reaction between a nitrile and an azide, typically sodium azide. For the synthesis of 5-[4-(Methylthio)phenyl]-1H-tetrazole, the precursor would be 4-(methylthio)benzonitrile.
General Synthetic Workflow
The logical workflow for the synthesis of 5-[4-(Methylthio)phenyl]-1H-tetrazole is depicted below.
Caption: General workflow for the synthesis of 5-[4-(Methylthio)phenyl]-1H-tetrazole.
Experimental Protocol: General Procedure for the Synthesis of 5-Substituted Aryl 1H-Tetrazoles
Materials:
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4-(methylthio)benzonitrile
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Sodium azide (NaN₃)
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Catalyst (e.g., zinc chloride, ammonium chloride, or various Lewis acids)
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Solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
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Hydrochloric acid (HCl) for acidification
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Ethyl acetate for extraction
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Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
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In a round-bottom flask, dissolve 4-(methylthio)benzonitrile in the chosen solvent (e.g., DMF).
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Add sodium azide and the catalyst to the solution.
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Heat the reaction mixture at an elevated temperature (typically ranging from 100 to 150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Acidify the reaction mixture with dilute hydrochloric acid to protonate the tetrazole ring and precipitate the product.
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Extract the product with a suitable organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from an appropriate solvent system to obtain pure 5-[4-(Methylthio)phenyl]-1H-tetrazole.
Potential Biological Activities and Therapeutic Applications
Derivatives of 5-phenyl-1H-tetrazole have been investigated for a range of biological activities. While specific quantitative data for 5-[4-(Methylthio)phenyl]-1H-tetrazole is limited in the public domain, the broader class of compounds suggests potential in the following areas:
Antimicrobial Activity
Numerous tetrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. Studies on various 5-substituted aryl 1H-tetrazoles have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1]
One study reported the Minimum Inhibitory Concentrations (MICs) for a series of 5-substituted aryl tetrazoles. While the exact compound of interest was not included, related derivatives exhibited MIC values in the range of 125-250 µg/mL against S. aureus and E. coli.[1] Interestingly, a synergistic effect was observed when these tetrazole compounds were used in combination with the antibiotic trimethoprim, leading to a significant reduction in MIC values.[1] This suggests that 5-[4-(Methylthio)phenyl]-1H-tetrazole could potentially serve as a lead compound for the development of new antibacterial agents or as an adjuvant to enhance the efficacy of existing antibiotics.
Anti-inflammatory Activity
The tetrazole scaffold is also present in compounds investigated for their anti-inflammatory properties. The anti-inflammatory activity of tetrazole derivatives is often evaluated using in vitro assays, such as the inhibition of protein denaturation, and in vivo models like the carrageenan-induced paw edema assay. While no specific anti-inflammatory data for 5-[4-(Methylthio)phenyl]-1H-tetrazole has been found, the structural similarity to other anti-inflammatory tetrazoles warrants its investigation in this area.
Other Potential Applications
The versatility of the tetrazole ring and the potential for further functionalization of the phenyl and methylthio groups open up possibilities for its use in the development of agents targeting other biological pathways. Tetrazole-containing compounds have been explored as anticancer, antiviral, and antihypertensive agents.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for 5-[4-(Methylthio)phenyl]-1H-tetrazole. For its potential antimicrobial activity, it can be hypothesized that it might interfere with essential bacterial cellular processes. For instance, some antimicrobial tetrazole derivatives have been suggested to act by inhibiting enzymes crucial for bacterial survival.
The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of a novel antimicrobial compound like 5-[4-(Methylthio)phenyl]-1H-tetrazole.
Caption: Hypothetical workflow for elucidating the mechanism of action.
Conclusion and Future Directions
5-[4-(Methylthio)phenyl]-1H-tetrazole is a chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While specific biological data for this compound is currently scarce in publicly available literature, the known activities of related 5-substituted tetrazoles suggest that it is a promising candidate for further investigation, particularly in the areas of antimicrobial and anti-inflammatory research.
Future research should focus on:
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The development and optimization of a specific and efficient synthesis protocol for 5-[4-(Methylthio)phenyl]-1H-tetrazole.
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A comprehensive evaluation of its in vitro and in vivo biological activities, including the determination of quantitative parameters such as IC₅₀ and MIC values against a broad panel of pathogens and inflammatory markers.
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Elucidation of its mechanism of action and identification of its molecular targets and associated signaling pathways.
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Synthesis and screening of a library of derivatives to establish structure-activity relationships (SAR) and identify compounds with improved potency and selectivity.
Such studies will be crucial in unlocking the full therapeutic potential of 5-[4-(Methylthio)phenyl]-1H-tetrazole and its analogues.

